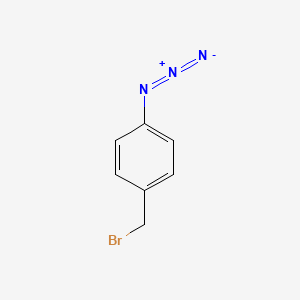

4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone

Vue d'ensemble

Description

Synthesis Analysis

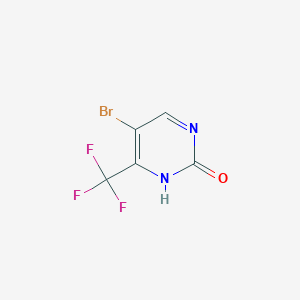

The synthesis of bromophenol derivatives is explored in the context of natural products. For instance, the first synthesis of biologically active natural bromophenols, including various derivatives, is reported, demonstrating the potential for creating a diverse array of brominated compounds with varying biological activities . Although the specific synthesis of "4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone" is not detailed, the methodologies applied to bromophenols could potentially be adapted for its synthesis.

Molecular Structure Analysis

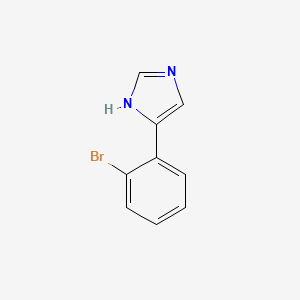

The molecular structure of brominated compounds is crucial for their biological activity and interaction with other molecules. The crystal structure of a related compound, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, shows that the bromophenol ring can be coplanar with other planar moieties, which may suggest similar structural characteristics for "4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone" . Intramolecular hydrogen bonding and π-π interactions contribute to the stability and three-dimensional structure of these molecules.

Chemical Reactions Analysis

The reactivity of bromophenols under various conditions can lead to the formation of different products. For example, the high-temperature oxidation of 2-bromophenol results in a range of products, including dibenzo-p-dioxin and dibromodibenzofurans, indicating that bromophenols can undergo complex transformations under oxidative conditions . This information could be relevant when considering the chemical reactions that "4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone" might undergo.

Physical and Chemical Properties Analysis

Bromophenols exhibit potent antioxidant activity, as demonstrated by various assays such as ORAC, CAA, and CLPAA . These properties are significant for their potential use in pharmaceuticals and as natural antioxidants. The physical and chemical properties of bromophenols, including their solubility, melting points, and reactivity, are influenced by the presence of bromine atoms and the specific structural features of the compound. While the exact properties of "4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone" are not provided, the general characteristics of bromophenols can offer insights into its behavior.

Applications De Recherche Scientifique

1. Synthesis of Indole Derivatives

- Application Summary: Indole derivatives are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

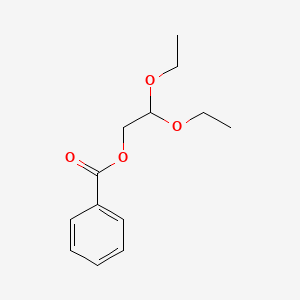

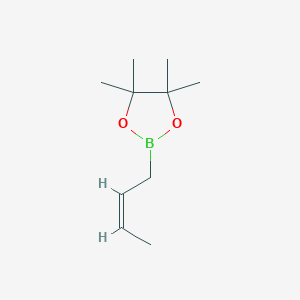

2. In Situ Polymerization of 1,3-Dioxane

- Application Summary: 1,3-Dioxolane (DOL) has received great attention as a polymer electrolyte (PE) for Li-metal batteries (LMBs) due to its desirable interfacial contact and decent compatibility with Li-metal .

- Methods of Application: By tuning the molecular structure of the liquid precursor from being a five-membered cyclic DOL to a six-membered cyclic 1,3-dioxane (DOX), the in situ fabricated poly (DOX) PE obtained exhibits superior oxidation stability .

- Results or Outcomes: This newly developed poly (DOX) PE delivers outstanding cycling stability for diversified high-voltage cathodes including but not limited to LiNi 0.33 Co 0.33 Mn 0.33 O 2, LiNi 0.8 Co 0.1 Mn 0.1 O 2, and LiCoO 2 under a high cut-off voltage of 4.5 V .

3. Synthesis of Ketone Adducts

- Application Summary: 2-(2-Bromoethyl)-1,3-dioxane was used in the synthesis of ketone adducts 2-[3-oxo-4(S)-(triphenylmethyl)amino-6-methylheptyl]-1,3-dioxane and 2-[3-oxo-4(S)-(triphenylmethyl)amino-6-methylheptyl]-1,3-dioxolane .

- Results or Outcomes: The synthesis resulted in the formation of the desired ketone adducts .

4. Synthesis of 1,4-Benzoxazepine (BZO) Compounds

Propriétés

IUPAC Name |

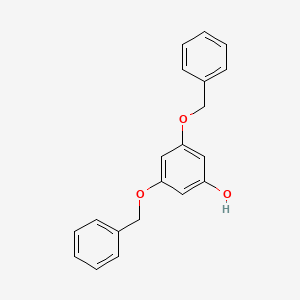

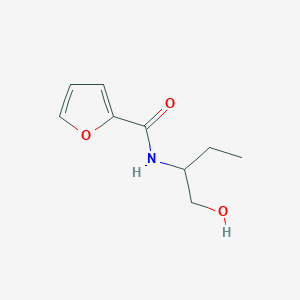

1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRQAQIAFFZQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467025 | |

| Record name | 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone | |

CAS RN |

376637-07-9 | |

| Record name | 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.